5-Bromo-2-fluoro-3-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCVDEXWHLLMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide and Core Benzamide (B126) Structure
The construction of the this compound molecule hinges on the formation of the core benzamide structure and the precise placement of its three substituents on the aromatic ring.
The synthesis of this compound typically begins with a suitably substituted benzene (B151609) precursor, such as a halogenated benzonitrile (B105546) or a carboxylic acid. These precursors provide a foundational scaffold upon which the final amide functionality is constructed.
One viable pathway starts with a precursor like 5-bromo-2-fluorobenzonitrile (B68940). A documented synthesis for this intermediate begins with o-fluorobenzoyl chloride, which is first reacted with ammonia (B1221849) to form o-fluorobenzamide. google.com This amide is then dehydrated using reagents like thionyl chloride or phosphorus oxychloride to yield o-fluorobenzonitrile. google.com The final bromination step to introduce the bromine atom at the C-5 position is achieved using a brominating agent such as dibromohydantoin in concentrated sulfuric acid. google.com
Once the 5-bromo-2-fluorobenzonitrile is obtained, it can be converted to the corresponding carboxylic acid, 5-bromo-2-fluoro-3-methoxybenzoic acid, through subsequent steps involving methoxylation and hydrolysis of the nitrile group. This carboxylic acid is a key intermediate, primed for the final amide bond formation. Alternatively, the benzonitrile can sometimes be directly converted to the benzamide.
Another common starting point is a benzoic acid derivative. For instance, a process for a related structure involves the amide coupling of 5-fluoro-2-methoxy-benzoyl chloride with an amine. google.com This highlights a general strategy where the corresponding carboxylic acid (in this case, 5-bromo-2-fluoro-3-methoxybenzoic acid) is first activated, often by converting it to an acyl chloride, before reaction with an amine source. hepatochem.comorgsyn.org
Table 1: Illustrative Synthetic Route from a Benzonitrile Precursor
| Step | Reactant | Reagents & Conditions | Product |
| 1 | o-Fluorobenzoyl chloride | Ammonia water | o-Fluorobenzamide |
| 2 | o-Fluorobenzamide | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | o-Fluorobenzonitrile |
| 3 | o-Fluorobenzonitrile | Dibromohydantoin, H₂SO₄ | 5-Bromo-2-fluorobenzonitrile |
| 4 | 5-Bromo-2-fluorobenzonitrile | 1. Methoxide source 2. Acid or base hydrolysis | 5-Bromo-2-fluoro-3-methoxybenzoic acid |
| 5 | 5-Bromo-2-fluoro-3-methoxybenzoic acid | Amine source, Coupling agents | This compound |
This table presents a representative, multi-step synthesis. The introduction of the methoxy (B1213986) group (Step 4) would require specific conditions to achieve the correct regiochemistry, which can be challenging and may involve alternative synthetic design.
The formation of the amide bond is one of the most frequent reactions in medicinal chemistry and organic synthesis. hepatochem.com It typically involves the condensation of a carboxylic acid and an amine. numberanalytics.com Since this reaction does not occur spontaneously under mild conditions, the carboxylic acid must first be "activated" to make it more susceptible to attack by the amine. luxembourg-bio.com
This activation is most commonly achieved using coupling reagents. numberanalytics.comnumberanalytics.com These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an anhydride, which is then readily attacked by the amine to form the stable amide bond. hepatochem.comluxembourg-bio.com A wide variety of such reagents have been developed to improve reaction efficiency, reduce side reactions, and allow the reaction to proceed under mild conditions. numberanalytics.com
Some of the most common classes of coupling reagents include:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. hepatochem.comluxembourg-bio.com They often require additives, such as 1-hydroxy-1H-benzotriazole (HOBt), to increase yields and suppress side reactions like racemization. luxembourg-bio.com
Uronium/Aminium and Phosphonium Salts : Reagents such as HATU, HBTU, and PyBOP are highly efficient and are known for promoting rapid amide bond formation with high yields. luxembourg-bio.comnumberanalytics.com
Other Methods : Direct conversion can be achieved under harsh conditions like high temperatures, or by using dehydrating agents. numberanalytics.com More recently, methods using boronic acid catalysts or thioester intermediates have been developed as greener alternatives that avoid traditional coupling reagents. nih.govacs.org
The choice of solvent, temperature, and concentration are critical factors that must be optimized to achieve high yields and purity. numberanalytics.com Polar solvents like DMF and DMSO are commonly used as they help to solubilize the reactants. numberanalytics.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent(s) | Abbreviation | Key Features |
| Carbodiimides | Dicyclohexylcarbodiimide, Diisopropylcarbodiimide | DCC, DIC | Widely used, often with additives like HOBt to prevent side reactions. hepatochem.comluxembourg-bio.com |
| Uronium/Aminium Salts | HATU, HBTU | HATU, HBTU | Highly efficient, fast reaction rates, good for sterically hindered substrates. numberanalytics.com |
| Phosphonium Salts | PyBOP | PyBOP | Effective for peptide synthesis and general amide formation. |
| Imidazolium-based | COMU | COMU | A newer generation of highly effective coupling reagents. numberanalytics.com |
The placement of the bromo, fluoro, and methoxy groups onto the benzene ring requires a careful selection of synthetic methods, governed by the principles of electrophilic and nucleophilic aromatic substitution.
Bromination : The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. nih.govpressbooks.pub The reactivity and directing effects of the substituents already on the ring are critical. A methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its ability to donate electron density through resonance. libretexts.orgmsu.eduingentaconnect.com A fluorine atom is deactivating due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because its lone pairs can stabilize the reaction intermediate through resonance. libretexts.org In a molecule containing both, the powerful methoxy group would likely dominate the directing effects, guiding the incoming bromine electrophile.
Fluorination : Introducing a fluorine atom can be more complex. While direct electrophilic fluorination is possible, it often uses harsh and specialized reagents. A more common and versatile method is nucleophilic aromatic substitution (S_NAr). nih.govmasterorganicchemistry.com This reaction works best when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to a good leaving group (such as another halogen like chlorine). masterorganicchemistry.comacs.org In some cases, a fluorine atom can be installed by displacing a nitro group in a process called fluorodenitration. beilstein-journals.org For a molecule like this compound, the fluorine is often incorporated early in the synthesis, present on the initial starting material. google.com
Synthesis of Related Halogenated Methoxybenzamide Analogues and Complex Derivatives
Beyond the direct synthesis of a single target, modern organic chemistry employs sophisticated strategies to efficiently generate libraries of related compounds and complex molecular architectures.
Regioselective Synthesis : This is the controlled formation of one constitutional isomer over others. In the synthesis of substituted benzamides, achieving high regioselectivity is crucial. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for selectively forming new bonds at specific positions on an aromatic ring. nih.gov By using a tribrominated benzamide scaffold, chemists have demonstrated the ability to sequentially replace the bromine atoms with different functional groups with high regiocontrol, dictated by the reaction conditions and the catalyst system used. nih.gov The inherent directing effects of substituents are also exploited; for example, electrophilic bromination at low temperatures can favor substitution at the para position over the ortho position, enhancing regioselectivity. nih.gov
Stereoselective Synthesis : When a molecule is chiral, stereoselective synthesis aims to produce one enantiomer (a specific "handed" version) in excess over the other. eurekalert.org While the parent this compound is not chiral, derivatives can be. Asymmetric catalysis, using chiral catalysts, can guide a reaction to produce a specific enantiomer. For example, the synthesis of chiral halogenated compounds from carboxylic acids has been achieved using this approach. eurekalert.org Such methods are vital for preparing biologically active molecules where often only one enantiomer provides the desired effect.
Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms from the starting materials. tcichemicals.comnih.gov This approach is atom-economical and reduces the number of synthetic steps, saving time and resources. acs.orgbeilstein-journals.org For example, benzamides can be synthesized in one pot from arynes (highly reactive intermediates), isocyanides, and water. acs.org MCRs are powerful tools in drug discovery for rapidly generating diverse libraries of complex molecules from simple building blocks. nih.govresearchgate.net
Cascade Reactions : Also known as tandem reactions, these involve a sequence of two or more bond-forming transformations that occur in one pot without isolating the intermediates. researchgate.netrsc.org A single catalyst can often promote the entire sequence. nih.gov These reactions are prized for their ability to rapidly build molecular complexity from simple starting materials. For instance, a palladium catalyst can be used to promote a cascade of two different C-N bond-forming events to construct complex heterocyclic structures regioselectively. nih.gov Such strategies are valuable for creating complex benzamide derivatives and related fused-ring systems efficiently. researchgate.net
Catalytic Methodologies
The chemical structure of this compound lends itself to a variety of catalytic transformations, enabling the construction of complex molecular architectures. Palladium-, nickel-, and rhodium-based catalysts are instrumental in these processes.
Palladium-Catalyzed Reactions:
Palladium catalysis is a cornerstone of modern organic synthesis, and it is frequently employed for cross-coupling reactions involving aryl halides. mdpi.comnih.gov In the context of this compound, the bromine atom serves as a reactive handle for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov These reactions facilitate the formation of carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the benzamide ring. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov For instance, the use of specific phosphine (B1218219) ligands can influence the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org
Nickel-Catalyzed Reactions:
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for a range of cross-coupling reactions. While specific examples involving this compound are not extensively documented in the provided search results, the principles of nickel-catalyzed cross-coupling of aryl halides are well-established. These reactions can be particularly useful for activating less reactive C-Cl bonds, although in this case, the C-Br bond is the primary site of reaction.
Rhodium-Catalyzed Reactions:
Rhodium catalysts are often utilized for C-H activation and asymmetric synthesis. mdpi.com While direct rhodium-catalyzed transformations on this compound are not detailed in the provided results, the benzamide moiety itself is a known directing group for C-H activation, suggesting potential for such applications. mdpi.com
Synthesis of Radiosynthesized Analogues for Research Probes
The development of radiolabeled compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of radiosynthesized analogues of molecules related to this compound has been explored for creating research probes.
For instance, the development of a PET ligand for imaging the peripheral benzodiazepine (B76468) receptor (PBR) involved the synthesis of fluoromethyl and fluoroethyl analogues of a related compound. nih.gov The radiosynthesis was achieved by alkylating a desmethyl precursor with [¹⁸F]fluoromethyl iodide or 2-[¹⁸F]fluoroethyl bromide. nih.gov This highlights a general strategy where a precursor molecule is reacted with a fluorine-18 (B77423) labeled synthon to produce the final PET tracer. The stability of the radiolabel is a critical factor, as demonstrated by the in vivo defluorination of one analogue, rendering it unsuitable as a PET ligand. nih.gov
Chemical Transformations and Reactivity Studies
The reactivity of this compound is dictated by the interplay of its functional groups: the bromine atom, the fluorine atom, the methoxy group, and the benzamide moiety.
Functional Group Interconversions
The functional groups on the this compound ring can be chemically modified to create a diverse range of derivatives.
Oxidation and Reduction: While specific oxidation or reduction reactions on this compound are not detailed, general methods for the interconversion of functional groups are well-known. vanderbilt.edu For example, the benzamide could potentially be reduced to the corresponding benzylamine (B48309) or the entire aromatic ring could be subjected to reduction under harsh conditions.
Hydrolysis of Amide or Methoxy Groups: The amide and methoxy groups can undergo hydrolysis under acidic or basic conditions. Hydrolysis of the amide would yield the corresponding benzoic acid, while cleavage of the methoxy ether would produce a phenol. These transformations provide access to new synthetic intermediates.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgnih.gov In the case of this compound, the bromine atom at the 5-position is the reactive site for this transformation.
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzamide. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org
Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated. libretexts.org
The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
Table 1: Key Features of Suzuki-Miyaura Coupling
| Feature | Description |
| Catalyst | Typically a Palladium(0) complex. |
| Reactants | An organohalide (e.g., this compound) and an organoboron compound (e.g., boronic acid or ester). |
| Key Steps | Oxidative addition, transmetalation, reductive elimination. libretexts.org |
| Advantages | Mild reaction conditions, high functional group tolerance, commercially available starting materials. nih.gov |
Nucleophilic Substitution Reactions
SNAr on Fluorine or Bromine:
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, both the fluorine and bromine atoms are potential leaving groups for SNAr reactions.
The reactivity in SNAr reactions is often counterintuitive compared to aliphatic nucleophilic substitution, with fluorine being a better leaving group than bromine. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and para to the leaving group activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
Therefore, in this compound, the fluorine atom at the 2-position is activated by the adjacent electron-withdrawing benzamide group, making it a likely site for SNAr reactions. The bromine at the 5-position is less activated for SNAr.
C-H Activation Methodologies on Benzamide Scaffolds
Direct C-H activation is an increasingly important strategy in organic synthesis for its atom economy. The benzamide group can act as a directing group, facilitating the selective functionalization of C-H bonds at the ortho position. While specific C-H activation studies on this compound were not found, the principle is well-established for benzamide scaffolds. This approach could potentially be used to introduce substituents at the C-4 or C-6 positions of the aromatic ring, guided by the amide functionality.
Radical Chemistry Applications in Derivatization
The application of radical chemistry to aromatic compounds often involves the generation of an aryl radical, which can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. For a molecule like this compound, the bromine atom serves as a potential site for radical initiation through methods such as photolysis, radical initiators, or transition-metal-mediated processes.
Although direct studies on this compound are scarce, the broader field of radical chemistry suggests that its aryl radical, once formed, could be trapped by a range of radical acceptors to introduce new functional groups. These reactions would typically proceed via a chain mechanism, offering a pathway to derivatives that might be difficult to access through conventional ionic reactions.
Intramolecular Cyclization and Heterocycle Formation (e.g., Phenanthridinones, Indanones)
The synthesis of complex heterocyclic structures through intramolecular cyclization is a cornerstone of modern organic chemistry. The structure of this compound contains the necessary functionalities to be a precursor for heterocycles like phenanthridinones, provided it is appropriately N-substituted with an aryl group.
Phenanthridinone Synthesis:
The construction of the phenanthridinone scaffold often relies on the intramolecular C-H arylation of N-aryl-2-bromobenzamides. This transformation is typically catalyzed by transition metals such as palladium or rhodium. In this context, an N-aryl derivative of this compound would be a key intermediate. The general reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by an intramolecular C-H activation/arylation step on the N-aryl ring, and subsequent reductive elimination to furnish the phenanthridinone product and regenerate the catalyst.
Research on related N-methoxybenzamides has shown that rhodium and palladium catalysts are effective for dual C-H activation and annulation reactions to form phenanthridinones. nsf.govnih.gov These methods often proceed under mild conditions and can offer high regioselectivity. nih.gov For instance, palladium-catalyzed cyclization of N-methoxybenzamides with arenes can proceed at room temperature. nih.gov The presence of the fluoro and methoxy substituents on the benzamide ring of this compound would be expected to influence the electronic properties of the substrate and potentially the efficiency and regioselectivity of the cyclization.
| Catalyst System | Coupling Partner | General Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium-based | Arenes | Multiple C-H activation and C-C/C-N bond formation | Can proceed at room temperature, high regioselectivity. | nih.govnih.gov |
| Rhodium(III)-based | Aryltriethoxysilanes or Aryl boronic acids | Dual C-H bond activation and annulation | One-pot synthesis, good to excellent yields. | nsf.gov |
Indanone Synthesis:
The formation of indanones from benzamide derivatives is less direct. Typically, indanone synthesis involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. Therefore, to utilize this compound as a precursor for an indanone, it would first need to be converted into a suitable 3-arylpropionic acid derivative, which is a multi-step synthetic sequence. The literature on indanone synthesis does not commonly feature benzamides as direct starting materials for the core ring formation.
Advanced Spectroscopic and Structural Characterization
Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:To definitively elucidate the molecular structure of 5-Bromo-2-fluoro-3-methoxybenzamide, detailed ¹H, ¹³C, and ¹⁹F NMR data would be required. This would involve assigning the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for each unique nucleus in the molecule.
¹H NMR: Would provide information on the number and environment of protons, including the aromatic protons and the amide (-CONH₂) protons.
¹³C NMR: Would identify all unique carbon atoms in the compound, from the methyl carbon of the methoxy (B1213986) group to the carbons of the benzene (B151609) ring and the carbonyl carbon of the amide.
¹⁹F NMR: Would be crucial for confirming the presence and chemical environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (LC/MS-ESI, HRMS):Mass spectrometry data is vital for determining the compound's molecular weight and elemental composition.
LC/MS-ESI: Would confirm the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
HRMS (High-Resolution Mass Spectrometry): Would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula.
Solid-State Structural Analysis
For a complete understanding of the compound in the solid state, a single-crystal X-ray diffraction analysis would be necessary. This technique would determine the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, providing a definitive crystal structure.
Without access to these fundamental experimental datasets, a scientifically rigorous article on the advanced spectroscopic and structural characterization of this compound cannot be generated.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
A detailed analysis of the intermolecular interactions for this compound cannot be provided as it is contingent on the crystal structure information obtained from XRD. Understanding these non-covalent interactions, such as hydrogen bonds involving the amide group, potential halogen bonds from the bromine atom, and π-stacking of the aromatic rings, is fundamental to predicting the material's physical properties.
Supramolecular Aggregation Patterns
The manner in which molecules of this compound assemble into larger, ordered structures, known as supramolecular aggregation, is also currently undocumented. This information, derived from crystallographic studies, is key to understanding the crystal packing and the resulting macroscopic properties of the solid material.
Chromatographic Techniques for Research Purity and Analysis
High-Performance Liquid Chromatography (HPLC)
Specific HPLC methods for the analysis or purification of this compound have not been reported in the available literature. The development of such a method would require experimental determination of optimal conditions, including the choice of stationary phase, mobile phase composition, and detector settings.
Gas Chromatography (GC)
Similarly, there are no published GC methods for the analysis of this compound. The suitability of GC for this compound would depend on its volatility and thermal stability, which are properties that have not been publicly documented.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These theoretical methods provide insights that complement and can often predict experimental findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 5-Bromo-2-fluoro-3-methoxybenzamide, DFT studies would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule, which corresponds to the minimum energy state on the potential energy surface. This would provide key information on bond lengths, bond angles, and dihedral angles.
Electronic Structure: Analyzing the distribution of electrons within the molecule, which governs its chemical behavior. This includes mapping electron density and understanding the nature of chemical bonds.
Vibrational Spectra: Calculating the theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.
No specific DFT studies for this compound have been identified in the surveyed literature.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where regions of negative potential are susceptible to electrophilic attack and regions of positive potential are prone to nucleophilic attack.
There are currently no published MEP analyses for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the ability to participate in charge transfer processes.
Specific FMO analysis, including the energies of the HOMO and LUMO and the resulting energy gap for this compound, has not been reported.
Prediction of Spectroscopic Parameters
Computational methods can be employed to predict various spectroscopic parameters, which are essential for the structural elucidation of new compounds. This includes the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental NMR data to confirm the assigned structure.
No theoretical predictions of spectroscopic parameters for this compound are available in the current body of scientific literature.
Reaction Mechanism Studies
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions.
Computational Modeling of Reaction Pathways and Energy Landscapes
To date, no computational studies modeling the reaction pathways or energy landscapes involving this compound have been published.
Transition State Analysis
Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms, predicting reaction rates, and determining the stability of chemical species. This analysis focuses on identifying the transition state, which is the highest energy point along a reaction coordinate, separating reactants from products.
For this compound, transition state analysis could be employed to study various reactions, such as its synthesis, degradation, or metabolic pathways. The process would involve mapping the potential energy surface of the reaction to locate the saddle point corresponding to the transition state. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used for this purpose. Once located, frequency calculations are performed to confirm the transition state, which is characterized by having exactly one imaginary frequency. The value of this frequency corresponds to the motion along the reaction coordinate.
The insights gained from such an analysis would be invaluable for optimizing reaction conditions for the synthesis of this compound or for understanding its stability and potential reactivity in different chemical environments.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from conformational changes to interactions with biological macromolecules.
Conformational Analysis and Molecular Flexibility
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the phenyl ring to the amide group and the C-O bond of the methoxy (B1213986) group.
Quantum mechanical methods, like Density Functional Theory (DFT), would be used to calculate the energy of each conformation, allowing for the construction of a potential energy surface. This surface reveals the lowest energy conformations and the pathways for interconversion. Understanding the preferred conformation and the flexibility of the benzamide (B126) moiety is crucial, as it can influence how the molecule interacts with biological targets. A study on the related compound 2,6-difluoro-3-methoxybenzamide (B3025189) highlighted the non-planar conformation as being significant for its activity. nih.gov
Molecular Dynamics Simulations for Ligand-Biomacromolecule Interactions
Molecular dynamics (MD) simulations can provide an atomic-level view of how a ligand, such as this compound, interacts with a biological macromolecule, like a protein or nucleic acid. These simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the dynamic evolution of the complex over time.
An MD simulation would begin with the docking of this compound into the active site of a target protein. The resulting complex would then be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then track the movements of all atoms, providing detailed information on the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or the ligand upon binding. Such simulations are instrumental in drug discovery for predicting binding affinities and guiding the design of more potent and selective inhibitors. While no specific studies on this compound were found, similar simulations have been performed on other substituted benzamides to evaluate their potential as therapeutic agents. tandfonline.comresearchgate.net
Simulation of Crystalline Environments (e.g., Supermolecule Approach)
Understanding the crystalline structure of a compound is vital for solid-state chemistry and materials science. The supermolecule approach is a computational method used to investigate intermolecular interactions within a crystal lattice. In this method, a cluster of molecules (a supermolecule) is extracted from the crystal structure, and high-level quantum mechanical calculations are performed on this cluster to determine the nature and strength of the intermolecular forces.
Topological Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. acs.orgavogadro.ccpitt.edu This method provides a rigorous definition of atoms in molecules and the bonds that connect them.
A QTAIM analysis of this compound would involve calculating the electron density using high-level quantum chemistry methods and then identifying the critical points in this density. The presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For example, a negative Laplacian is indicative of a covalent bond, while a positive Laplacian suggests a closed-shell interaction, such as a hydrogen bond or a halogen bond. nih.gov
This analysis could precisely characterize the intramolecular bonds within this compound, as well as any potential intermolecular interactions in its dimer or crystalline form, offering deep insights into the electronic structure and stability of the molecule.
Research Applications As Chemical Probes and Synthetic Intermediates
Role as Building Blocks in Complex Organic Synthesis
The unique substitution pattern of 5-Bromo-2-fluoro-3-methoxybenzamide provides multiple reactive sites that can be selectively addressed, allowing for its use as a precursor in the synthesis of a wide array of more complex chemical structures.
The presence of both a bromine and a fluorine atom on the aromatic ring of this compound makes it an excellent starting material for creating multi-substituted aromatic and heteroaromatic systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the introduction of new carbon-carbon bonds. nih.gov The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing various functional groups. researchgate.net This dual reactivity enables a stepwise and controlled elaboration of the aromatic core. For instance, the bromine can first be utilized in a coupling reaction to introduce an aryl or alkyl group, followed by the substitution of the fluorine atom to introduce another functionality, leading to highly decorated aromatic compounds.
Furthermore, the benzamide (B126) moiety itself can be a handle for further transformations. For example, it can be hydrolyzed to the corresponding benzoic acid or reduced to a benzylamine (B48309), providing additional avenues for diversification. This versatility has been exploited in the synthesis of various heterocyclic systems where the benzamide or its derivatives are key intermediates in cyclization reactions.
Table 1: Examples of Multi-Substituted Systems Derived from Halogenated Benzamides
| Starting Material Analogue | Reaction Type | Resulting System | Application Area |
| 5-Bromosalicylic acid derivative | Nucleophilic Aromatic Substitution | Fluoroalkylether substituted benzamide | Sigma Receptor Ligands nih.gov |
| 5-Bromo-1,2,3-triazines | Nucleophilic Aromatic Substitution | Phenoxy-1,2,3-triazines | Organic Synthesis researchgate.net |
| ortho-Iodoaryl triflate | Aryne Formation/Trapping | Multi-substituted aromatics | Organic Synthesis nih.gov |
| 5-Bromo-2-fluoropyrimidine | Suzuki Cross-Coupling/SNH | 5-Styryl-4-(hetero)aryl-pyrimidines | Medicinal Chemistry ossila.com |
The principles that make this compound a useful building block in general organic synthesis also extend to the field of material science. The ability to introduce different substituents with specific electronic and photophysical properties onto the aromatic ring is crucial for designing novel organic materials. For example, the introduction of electron-donating and electron-withdrawing groups through sequential cross-coupling and nucleophilic substitution reactions can be used to tune the HOMO and LUMO energy levels of the resulting molecule, a key parameter in the design of organic semiconductors and light-emitting diodes (OLEDs). ossila.com
While direct examples involving this compound in materials science are not extensively documented in readily available literature, the synthetic strategies it enables are highly relevant. The creation of push-pull systems, where electron-donating and electron-withdrawing groups are electronically connected through a π-conjugated system, is a common design motif for nonlinear optical materials and other advanced materials. ossila.com The ortho-fluoro-methoxy-bromo substitution pattern provides a template for constructing such systems.
Development and Application of Radioligands in Neurochemical and Receptor Research
A significant area of application for derivatives of this compound is in the development of radiolabeled ligands for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in living organisms.
The short-lived positron-emitting isotopes Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) are the most commonly used radionuclides in PET. nih.gov The synthesis of PET radiotracers involves introducing these isotopes into a molecule of interest in the final steps of the synthesis. The methoxy (B1213986) group on this compound is a prime target for ¹¹C-labeling. The precursor, a desmethyl-hydroxybenzamide, can be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate to produce the ¹¹C-labeled benzamide. nih.govnih.gov This strategy has been successfully applied to a variety of benzamide-based radioligands for imaging dopamine (B1211576) and other receptors. nih.gov
For ¹⁸F-labeling, the fluorine atom of this compound is not typically the site of radiofluorination due to the challenge of introducing the radioisotope at an early stage of the synthesis. Instead, a common approach is to synthesize a precursor molecule that can be readily fluorinated with [¹⁸F]fluoride in the final step. nih.gov This often involves introducing a leaving group, such as a tosylate or mesylate, on an alkyl chain attached to the benzamide, which can then be displaced by [¹⁸F]fluoride. nih.gov Alternatively, direct radiofluorination of an aromatic ring can be achieved via nucleophilic aromatic substitution on an activated precursor, such as a nitro-substituted analogue, or through more advanced methods involving organometallic precursors. mdpi.com
Table 2: Radiolabeling Strategies for Benzamide Analogues
| Isotope | Labeling Precursor | Labeling Reagent | Resulting Radioligand | Application |
| ¹¹C | Desmethyl-hydroxybenzamide | [¹¹C]CH₃I or [¹¹C]CH₃OTf | [¹¹C]Methoxybenzamide analogue | Dopamine Receptor Imaging nih.gov |
| ¹⁸F | Alkyl-tosylate benzamide | K[¹⁸F]F/Kryptofix | [¹⁸F]Fluoroalkyl-benzamide | Sigma Receptor Imaging nih.gov |
| ¹⁸F | Nitro-substituted benzamide | K[¹⁸F]F/Kryptofix | [¹⁸F]Fluoro-benzamide | Receptor Imaging iaea.org |
Substituted benzamides are a well-established class of ligands for dopamine receptors, particularly the D₂ subtype. nih.gov Dopamine is a crucial neurotransmitter, and its receptors are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.gov PET imaging with D₂ receptor radioligands allows for the in vivo assessment of receptor density and occupancy, which is invaluable for understanding disease progression and for the development of new drugs. nih.gov Derivatives of this compound have been explored in this context, with modifications to the benzamide side chain leading to ligands with high affinity and selectivity for dopamine receptors. researchgate.net
More recently, benzamide derivatives have also been identified as high-affinity ligands for sigma receptors. nih.govnih.gov Sigma receptors are a unique class of proteins that are overexpressed in many types of cancer cells. nih.gov This has led to the development of sigma receptor-targeted radioligands for tumor imaging. The benzamide scaffold, including analogues that could be derived from this compound, has been a key structural motif in the design of these imaging agents. nih.govnih.gov The ability to systematically modify the substitution pattern on the aromatic ring, as described in section 5.1.1, is crucial for optimizing the affinity and selectivity of these ligands for the sigma-1 and sigma-2 receptor subtypes. nih.gov
Table 3: Receptor Binding Affinities (Ki) of Representative Benzamide Ligands
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide | Dopamine D₂/D₃ | 0.03 | nih.gov |
| Fluoroalkylether substituted benzamide 3a | Sigma-1 | 6.26 | nih.gov |
| Fluoroalkylether substituted benzamide 3a | Sigma-2 | 10.2 | nih.gov |
| 2-¹⁸F-4-iodobenzamide | Sigma-1 | 0.38 | iaea.org |
Contributions to Mechanistic Organic Chemistry Understanding
The reactivity of this compound and related compounds provides a platform for studying the mechanisms of fundamental organic reactions. The interplay between the different substituents on the aromatic ring can influence reaction rates and regioselectivity, offering insights into the electronic and steric effects that govern these transformations.
For example, studies on the nucleophilic aromatic substitution of the fluorine atom can provide quantitative data on the activating effect of the ortho-methoxy and para-bromo substituents. By comparing the reaction rates with those of simpler, less substituted fluorobenzenes, the individual and combined contributions of these groups to the stabilization of the Meisenheimer intermediate can be dissected. Such studies are important for building predictive models of reactivity in SNAr reactions. researchgate.net
Similarly, in the context of palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br bond versus potential C-F bond activation can be investigated. While C-Br bond activation is generally favored, understanding the conditions under which C-F activation might occur is an active area of research with significant implications for synthetic methodology. The presence of the ortho-fluoro and ortho-methoxy groups also allows for the study of directed ortho-metalation reactions, where a functional group directs the deprotonation and subsequent functionalization of an adjacent position on the aromatic ring. These mechanistic investigations, while not always the primary goal of the research, are a valuable byproduct of the synthetic work carried out with this and related molecules.
Despite a comprehensive search for "this compound," information regarding its specific application in the synthesis of enzyme modulators and receptor ligands for chemical biology studies is not available in the public domain. The search results consistently identify this compound and its close structural relatives as intermediates in organic synthesis. While substituted benzamides, in general, are a known class of compounds with diverse biological activities, including enzyme inhibition, specific details and research findings for "this compound" in the requested context could not be retrieved.
The available information points to the utility of related compounds, such as 5-bromo-2-methylbenzoic acid, in the synthesis of bioactive molecules like the antidiabetic drug canagliflozin. Similarly, various substituted benzamides have been investigated as anti-inflammatory agents by targeting enzymes like cyclooxygenase. However, a direct link and detailed synthetic application of "this compound" for creating enzyme modulators or receptor ligands remain undocumented in the searched scientific literature.
Therefore, this article cannot be generated as per the provided outline due to the absence of specific research data on the designated chemical compound for the requested applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
